NIDA-41020 is a potent and selective diarylpyrazole-class antagonist for the cannabinoid receptor 1 (CB1), with a binding affinity (Ki) of 4.1 nM. It was developed as an analog of the widely used CB1 antagonist Rimonabant (SR141716) with the specific strategic goal of reducing lipophilicity. This modification addresses known experimental challenges associated with highly lipophilic predecessors, making NIDA-41020 a distinct tool compound for researchers prioritizing predictable behavior in both in vitro and in vivo systems. Its primary utility lies in the high-confidence interrogation of the endocannabinoid system where target engagement must be decoupled from potential artifacts of poor solubility or non-specific binding.
While other diarylpyrazole CB1 antagonists like Rimonabant or AM251 may offer slightly higher binding affinity, they are not direct substitutes for NIDA-41020 in many experimental contexts. The defining, non-interchangeable feature of NIDA-41020 is its intentionally engineered lower lipophilicity. High lipophilicity in comparator compounds can lead to significant procurement and experimental challenges, including poor solubility in aqueous assay buffers, high non-specific binding to plasticware and proteins, and unpredictable pharmacokinetic profiles. Procuring NIDA-41020 is a deliberate choice to mitigate these specific risks, making it the indicated compound for assays sensitive to such artifacts and for developing tools, like PET radioligands, where excessive lipophilicity is a known failure mode.
NIDA-41020 was specifically designed to address the high lipophilicity of the benchmark CB1 antagonist, Rimonabant. Direct comparison of calculated partition coefficients (cLogP) shows NIDA-41020 has a value of 4.79, which is significantly lower than the 5.59 value for Rimonabant. This demonstrates a successful optimization of the compound's physicochemical profile.
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | 4.79 |
| Comparator Or Baseline | Rimonabant: 5.59 |
| Quantified Difference | 14.3% lower cLogP value |
| Conditions | Calculated partition coefficient as reported in primary literature. |
Lower lipophilicity is a key procurement driver for reducing non-specific binding in assays and achieving a more manageable pharmacokinetic profile in vivo.
While optimizing for lipophilicity, NIDA-41020 maintains the critical selectivity for the CB1 receptor over the CB2 receptor. It exhibits a binding affinity (Kb) of 26 nM for CB1 and 831 nM for CB2, representing a 32-fold selectivity for the target receptor.
| Evidence Dimension | Receptor Binding Affinity (Kb, nM) |
| Target Compound Data | CB1: 26 nM; CB2: 831 nM |
| Comparator Or Baseline | Intra-compound CB1 vs. CB2 binding |
| Quantified Difference | 32-fold selectivity for CB1 over CB2 |
| Conditions | Receptor binding assays. |
This confirms that the compound's effects can be confidently attributed to CB1 antagonism, a fundamental requirement for a reliable pharmacological tool.
The structural modifications that reduce lipophilicity do not compromise the compound's high potency at the CB1 receptor. NIDA-41020 has a reported binding affinity (Ki) of 4.1 nM, which is comparable to other widely used tool compounds such as AM281 (Ki = 4.5 nM) and the benchmark Rimonabant (Ki = 1.8 nM).
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki, nM) |
| Target Compound Data | 4.1 nM |
| Comparator Or Baseline | Rimonabant: 1.8 nM; AM251: 0.6 nM; AM281: 4.5 nM |
| Quantified Difference | Maintains single-digit nanomolar potency |
| Conditions | Competitive radioligand binding assays. |
This demonstrates that NIDA-41020 is a highly potent antagonist, ensuring effective target engagement at low concentrations without sacrificing its improved physicochemical properties.
For reproducible experimental results, consistent compound preparation is critical. NIDA-41020 has a defined solubility in dimethyl sulfoxide (DMSO) of approximately 16 mg/mL, providing a clear, actionable parameter for creating high-concentration stock solutions. The compound is documented as insoluble in water, guiding appropriate vehicle selection for aqueous buffers.
| Evidence Dimension | Solubility |
| Target Compound Data | ~16 mg/mL |
| Comparator Or Baseline | Standard laboratory solvent (DMSO) |
| Quantified Difference | Not Applicable |
| Conditions | Standard solubility testing. |
This provides buyers with the necessary handling information to ensure consistent and complete solubilization, preventing compound precipitation and improving experimental reproducibility.
For cell-based assays, membrane preparations, or receptor binding studies where highly lipophilic compounds like Rimonabant can cause high background signal or material loss due to non-specific binding, NIDA-41020 is the indicated alternative. Its quantifiably lower lipophilicity directly mitigates this common source of experimental variability and poor reproducibility.
NIDA-41020 was originally developed as a potential scaffold for Positron Emission Tomography (PET) radioligands, a field where excessive lipophilicity is a critical liability leading to non-specific brain binding. Researchers engaged in the development of novel imaging agents for the CB1 receptor should procure NIDA-41020 as a validated starting point with a more favorable physicochemical profile than earlier-generation antagonists.
When conducting in vivo studies that require a potent CB1 antagonist but where the known pharmacokinetic profile of Rimonabant is undesirable, NIDA-41020 serves as the logical alternative. Its altered lipophilicity provides a basis for achieving a different absorption, distribution, metabolism, and excretion (ADME) profile, making it a valuable tool for comparative pharmacokinetic and pharmacodynamic investigations.
Acute Toxic;Irritant